Product packaging for 2-Ethynyl-1-fluoro-3-methylbenzene(Cat. No.:CAS No. 1279106-21-6)

2-Ethynyl-1-fluoro-3-methylbenzene

Cat. No.: B2684173
CAS No.: 1279106-21-6
M. Wt: 134.153
InChI Key: QHPBWIQOUXNIRE-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-3-methylbenzene, with the CAS number 1279106-21-6, is an organic compound with the molecular formula C9H7F and a molecular weight of 134.15 . This compound serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring an ethynyl group and a fluorine atom on a toluene backbone, makes it a versatile intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . The presence of the ethynyl group allows for facile cyclization and linear extension of molecular frameworks, while the fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of resulting compounds. Research indicates its application in the development of pharmaceutical candidates and advanced materials, supported by its presence in multiple patent filings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can identify the compound by its SMILES notation, CC1=C(C#C)C(F)=CC=C1, and its InChIKey, QHPBWIQOUXNIRE-UHFFFAOYSA-N .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F B2684173 2-Ethynyl-1-fluoro-3-methylbenzene CAS No. 1279106-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPBWIQOUXNIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethynyl 1 Fluoro 3 Methylbenzene and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for Halogenated Aromatic Alkyne Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For halogenated aromatic alkynes like 2-ethynyl-1-fluoro-3-methylbenzene, the primary disconnection strategy involves the carbon-carbon bond between the aromatic ring and the alkyne (C(sp2)-C(sp)). This disconnection points to two principal synthetic routes: the coupling of a halogenated aromatic precursor with a terminal alkyne or an organometallic derivative thereof.

Palladium-Catalyzed Cross-Coupling Approaches for C(sp)-C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C(sp)-C(sp2) bonds, providing a versatile platform for the synthesis of arylethynes.

Sonogashira Coupling: Optimizing Catalytic Systems and Ligand Architectures for Fluorinated Aryls

The Sonogashira coupling is a cornerstone reaction for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org However, the coupling of fluorinated aryls presents unique challenges due to the strong C-F bond and potential side reactions. europa.eursc.org

Recent advancements have focused on developing highly efficient catalytic systems that can overcome these challenges. For instance, a highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich and electron-poor fluoroarenes has been developed using LiHMDS as a base. organic-chemistry.orgresearchgate.netresearchgate.net This system avoids the need for copper and exogenous ligands, making it a more environmentally friendly approach. organic-chemistry.org The reaction proceeds smoothly to afford the corresponding internal alkynes in moderate to excellent yields. researchgate.net The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a given substrate.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd2dba3LiHMDSTHF110up to 99 organic-chemistry.org
PdCl2(PPh3)2/CuIEt3NDMFRoom TempGood organic-chemistry.org

Suzuki-Miyaura Coupling: Fluoride-Promoted Variants for Arylethynes

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. tcichemicals.comlibretexts.orgwikipedia.org While traditionally used for C(sp2)-C(sp2) bond formation, variants of the Suzuki-Miyaura reaction can be employed for the synthesis of arylethynes.

Fluoride-promoted Suzuki-Miyaura couplings have emerged as a powerful tool. The use of organotrifluoroborates as coupling partners offers advantages in terms of stability and ease of handling. tcichemicals.com These reactions are typically carried out in the presence of a palladium catalyst and a base, with the fluoride (B91410) source playing a crucial role in the transmetalation step. The development of new ligands and reaction conditions has expanded the scope of this reaction to include a wider range of substrates, including those with fluorine substituents. rsc.org

Heck-Type Reactions and Other Palladium-Mediated Transformations

The Heck reaction and its variants represent another important class of palladium-catalyzed transformations for C-C bond formation. acs.org While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, related methodologies can be adapted for alkyne functionalization. acs.orgresearchgate.netnih.govorganic-chemistry.org For example, a radical Heck-type reaction has been developed for the synthesis of alkenols. sioc.ac.cn

Palladium-catalyzed carbonylative coupling reactions, where carbon monoxide is incorporated, can also be used to synthesize derivatives of this compound. These reactions provide access to a diverse range of carbonyl-containing compounds.

Copper-Catalyzed Alkyne Functionalization and Cycloaddition Reactions

Copper catalysis plays a significant role in the functionalization of alkynes, particularly in cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov This "click" reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org The reaction of an azide (B81097) with a terminal alkyne, such as a derivative of this compound, in the presence of a copper(I) catalyst leads to the formation of the corresponding triazole in excellent yield. nih.gov

The choice of the copper source and ligands can influence the reaction rate and efficiency. csic.es Various copper(I) sources can be used, including CuI, CuSO4/sodium ascorbate, and copper nanoparticles. organic-chemistry.org The reaction is often carried out in a variety of solvents, including water, which makes it an environmentally attractive method. organic-chemistry.org

Copper SourceLigandSolventTemperatureYieldReference
CuIDIPEA/HOAcN/ARoom TempHigh organic-chemistry.org
CuSO4/Sodium AscorbateNoneWaterRoom TempHigh organic-chemistry.org
Nanosized Cu/FeNoneN/ARoom TempHigh organic-chemistry.org

Oxidative Coupling and Multifunctionalization of Alkynes

The oxidative coupling of terminal alkynes, such as this compound, is a powerful tool for the synthesis of symmetric and unsymmetric 1,3-diynes. These reactions are typically catalyzed by copper or palladium complexes in the presence of an oxidant. The resulting diynes are valuable intermediates that can undergo further multifunctionalization.

Gold-catalyzed oxidative cross-coupling reactions have also emerged as a potent method for the alkynylation of arenes. nih.gov Mechanistic studies, combining stoichiometric experiments and DFT calculations, have shed light on the intricate pathways of these transformations. nih.gov For instance, the reaction of a gold(I) catalyst with an alkyne and an oxidant like PhI(OAc)2 can lead to the formation of a gold(I)-acetylide complex, which is a key intermediate in the catalytic cycle. nih.gov

A variety of conditions can be employed for oxidative coupling reactions, leading to a diverse range of multifunctionalized products. The choice of catalyst, oxidant, and reaction conditions can influence the selectivity and yield of the desired products.

Examples of Oxidative Coupling and Multifunctionalization Reactions
Reactant 1Reactant 2Catalyst/ReagentProductReference
This compoundAnother terminal alkyneCu(I) or Pd(II) catalyst, Oxidant (e.g., O2, I2)Unsymmetrical 1,3-diyne nih.gov
This compoundAreneGold(I) catalyst, Oxidant (e.g., PhI(OAc)2)Aryl-substituted alkyne nih.gov

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization of Fluorinated Aromatics

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. acs.orgnih.gov This method relies on the use of a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the ortho position. acs.orgnih.gov The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

In the case of fluorinated aromatics, the fluorine atom can act as a weak DMG, but its primary influence is often electronic. However, in concert with other directing groups, highly regioselective functionalization can be achieved. For this compound, the fluorine and methyl groups can influence the regioselectivity of metalation. The interplay between these groups and a potential external directing group allows for precise control over the position of functionalization.

The general mechanism of DoM involves the coordination of the organolithium base to the DMG, followed by deprotonation to form an ortho-lithiated species. acs.orgnih.gov This intermediate is then quenched with an electrophile to yield the desired 1,2-disubstituted product. acs.org The choice of base, solvent, and temperature is crucial for the success of the reaction. uwindsor.ca

Regioselective Functionalization of Fluorinated Aromatics via DoM
SubstrateDirecting GroupBaseElectrophile (E+)ProductReference
Fluorinated Aromatic-CONR2, -SO2NR2, -ORn-BuLi, s-BuLi, LDAI2, Br2, CO2, RCHO, R2COortho-Functionalized Fluorinated Aromatic acs.orgnih.govrsc.org
This compound(potential for external DMG)Organolithium reagentVarious electrophilesRegioselectively functionalized derivative acs.orgnih.gov

Stereoselective and Regioselective Synthesis of Advanced Scaffolds Utilizing this compound

The unique substitution pattern of this compound makes it a valuable precursor for the stereoselective and regioselective synthesis of more complex molecular scaffolds. The alkyne functionality, in particular, can participate in a variety of transformations, including cycloaddition reactions and transition metal-catalyzed couplings.

For example, 1,3-dipolar cycloaddition reactions of alkynes with azides are a well-established method for the synthesis of 1,2,3-triazoles. nih.gov The regioselectivity of this reaction (formation of 1,4- or 1,5-disubstituted triazoles) can often be controlled by the choice of catalyst (e.g., copper(I) or ruthenium(II)) and the electronic nature of the substituents on both the alkyne and the azide. nih.gov The synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved through the use of α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes. rsc.orgchemrxiv.org

Furthermore, the development of stereoselective methods for the synthesis of complex molecules containing fluorine is an active area of research. mdpi.com For instance, stereoselective introduction of fluorine and hydroxyl groups into a side chain has been accomplished using Sharpless asymmetric dihydroxylation and deoxyfluorination with reagents like DAST. mdpi.com Such strategies could potentially be adapted for the elaboration of derivatives of this compound.

Stereoselective and Regioselective Reactions of Alkynes
Alkyne SubstrateReaction TypeReagent/CatalystProduct TypeKey FeatureReference
Terminal Alkyne1,3-Dipolar CycloadditionOrganic Azide, Cu(I) catalyst1,4-Disubstituted 1,2,3-TriazoleHigh regioselectivity nih.gov
α-Fluoronitroalkene (Alkyne Surrogate)[3+2] CycloadditionOrganic Azide, TFA4-Fluoro-1,5-disubstituted-1,2,3-triazoleRegioselective access to fluorinated triazoles rsc.orgchemrxiv.org
AlkyneCopper-Catalyzed ThiosulfonylationSulfonyl Thioether(E)-β-Fluorovinyl SulfoneRegio- and stereoselective mdpi.com

Synthesis of Orthogonally Protected Derivatives for Sequential Functionalization

The synthesis of complex molecules often requires a strategy of sequential functionalization, where different reactive sites are selectively modified in a stepwise manner. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. nih.govresearchgate.net

For a molecule like this compound, orthogonal protection strategies would be crucial for selectively functionalizing the alkyne, the aromatic ring, and potentially the methyl group. For instance, the terminal alkyne can be protected with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or triisopropylsilyl), which can be removed with fluoride ions. The aromatic ring could be functionalized using DoM strategies, with the directing group itself serving as a protecting group that can be cleaved or modified at a later stage.

The development of orthogonally protected building blocks is a key aspect of modern organic synthesis, enabling the efficient construction of complex target molecules. nih.govresearchgate.net The choice of protecting groups must be carefully considered based on their stability to the reaction conditions planned for subsequent steps.

Examples of Orthogonal Protecting Groups in Synthesis
Functional GroupProtecting GroupDeprotection ConditionsReference
Alkyne (terminal)Trimethylsilyl (TMS)Fluoride source (e.g., TBAF) google.com
Alkyne (terminal)Triisopropylsilyl (TIPS)Fluoride source (e.g., TBAF) google.com
HydroxylSilicon-based protecting groups (e.g., TBDMS, TIPS)Fluoride source (e.g., TBAF) google.com
Carboxylic AcidTrimethylsilylethyl (TMSE) esterFluoride mediated removal researchgate.net
AmineAllyloxycarbonyl (Alloc)Pd(0) catalyst nih.gov

Mechanistic Investigations of Reactions Involving 2 Ethynyl 1 Fluoro 3 Methylbenzene

Reaction Kinetics and Thermodynamics of Transformation Pathways

While detailed kinetic and thermodynamic parameters for reactions involving 2-Ethynyl-1-fluoro-3-methylbenzene are not extensively documented in publicly available literature, the principles of chemical kinetics and thermodynamics provide a framework for understanding its transformation pathways. The stability of reactants, intermediates, and products, along with the energy barriers of transition states, dictate the feasibility and rate of a given reaction.

A practical example of its reactivity is seen in hydrosilylation reactions. The related isomer, 4-ethynyl-1-fluoro-3-methylbenzene, has been shown to undergo radical-based hydrosilylation with tris(trimethylsilyl)silane, (Me₃Si)₃SiH, under dioxygen initiation in water. This reaction proceeds in high yield, demonstrating the accessibility of the ethynyl (B1212043) group for radical addition. conicet.gov.ar

Table 1: Hydrosilylation of a this compound Isomer

Substrate Reaction Product Yield Stereoselectivity (Z:E)
4-Ethynyl-1-fluoro-3-methylbenzene Hydrosilylation with (Me₃Si)₃SiH (Z)-1-fluoro-3-methyl-4-(2-(tris(trimethylsilyl)silyl)vinyl)benzene 89% 95:5

Data sourced from a study on radical reactions in water. conicet.gov.ar

The kinetics of such reactions can be monitored using techniques like in situ NMR spectroscopy to track the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction order and rate constants. acs.org

Elucidating the Role of the Fluoro Substituent in Directing Reactivity and Selectivity

The fluorine atom at the C1 position plays a critical electronic role, significantly influencing the reactivity of both the aromatic ring and the adjacent ethynyl group.

The fluoro substituent exerts two opposing electronic effects on the benzene (B151609) ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density from the carbon atom to which it is attached (the ipso-carbon) and, to a lesser extent, from other atoms in the ring through the sigma bond framework. This effect deactivates the aromatic ring towards electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the fluorine atom.

In the case of this compound, the strong -I effect generally dominates, making the ring less nucleophilic than benzene. However, the +R effect directs potential electrophilic attack to the positions ortho and para to the fluorine (C2, C4, and C6). The presence of the methyl group at C3 and the ethynyl group at C2 further complicates the regioselectivity of such reactions.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.com However, various strategies have been developed for the functionalization of fluoroaromatics, which are applicable in principle to this compound.

Transition-Metal-Mediated Activation: Low-valent transition metal complexes, particularly those of nickel, palladium, and platinum, can cleave C-F bonds via oxidative addition. mdpi.comox.ac.uk The mechanism involves the insertion of the metal center into the C-F bond, forming an aryl-metal-fluoride complex. The competition between C-F and C-H bond activation is a key consideration. Studies on fluoroaromatics show that C-H activation is often favored, with a preference for the metal to bond at the position ortho to the fluorine substituent. ox.ac.uk

Phosphine-Assisted C-F Activation: In some platinum-group metal systems, the phosphine (B1218219) ligands are not mere spectators but actively participate in C-F bond cleavage. In this pathway, the C-F bond adds across the metal-phosphine bond, leading to a fluorophosphine species in a four-center transition state. ox.ac.uk

Transition-Metal-Free Activation: C-F bonds can also be activated without transition metals under specific conditions: scispace.com

Lewis Acid Abstraction: Strong Lewis acids can coordinate to the fluorine atom and facilitate the abstraction of a fluoride (B91410) ion.

Nucleophilic Aromatic Substitution (SNAAr): While difficult, if the aromatic ring is sufficiently electron-deficient (e.g., by the presence of other strong electron-withdrawing groups), direct substitution of fluoride by a strong nucleophile can occur.

Radical Pathways: Homolytic cleavage of the C-F bond can be initiated by light or a radical initiator, offering a conceptually different approach to functionalization. scispace.com

Ethynyl Group Reactivity in Cycloaddition and Cyclization Reactions

The terminal alkyne is a highly versatile functional group, readily participating in a variety of cycloaddition and cyclization reactions to form complex molecular architectures.

The reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry."

Thermal Huisgen 1,3-Dipolar Cycloaddition: The uncatalyzed reaction requires high temperatures and proceeds through a concerted pericyclic mechanism. For terminal alkynes like this compound, this thermal process typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, provides exclusively the 1,4-disubstituted regioisomer. The mechanism is believed to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the triazole product and regenerates the catalyst. sigmaaldrich.comorganic-chemistry.org This method is highly robust and tolerates a wide range of functional groups.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Alternatively, ruthenium catalysts, such as [Cp*RuCl(PPh₃)₂], can be used to favor the formation of the 1,5-disubstituted triazole regioisomer. nih.gov This complementary regioselectivity is valuable for accessing a different isomer of the triazole product. organic-chemistry.org

Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. nih.gov Cationic gold(I) complexes are particularly effective π-acids that coordinate to the ethynyl group of this compound, rendering it highly electrophilic.

A common mechanistic pathway involves the gold-catalyzed oxidation of the alkyne. nih.gov An external or internal nucleophilic oxidant (e.g., a sulfoxide, N-oxide) attacks the gold-activated alkyne in an exo-dig or endo-dig cyclization. This is followed by fragmentation to generate a highly reactive α-oxo gold carbene intermediate. nih.govacs.org This carbene species can then undergo a variety of subsequent transformations, including:

Cycloadditions: The carbene can react with a nearby alkene or arene in a formal [2+1], [3+2], or [4+3] cycloaddition to build complex polycyclic systems.

Multifunctionalization: The electrophilic carbene can be trapped by various nucleophiles in cascade reactions, allowing for the one-pot formation of multiple new bonds and the rapid construction of molecular complexity. acs.org For example, gold-catalyzed carboalkoxylation of related 2-ethynylbenzyl ethers has been shown to produce substituted indenes, demonstrating a pathway for intramolecular cyclization followed by functionalization. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Benzene Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction rates being a composite of the directing effects of the three substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The mechanism typically proceeds in two steps: the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation to restore aromaticity. libretexts.org The substituents on the ring play a crucial role in determining the position of the incoming electrophile and the reaction rate.

The directing effects of the individual substituents on this compound are summarized below:

SubstituentPosition on RingElectronic EffectDirecting Effect
-F 1Inductively withdrawing (-I), Resonance donating (+R)Ortho, Para-directing (deactivating)
-CH₃ 3Inductively donating (+I), HyperconjugationOrtho, Para-directing (activating)
-C≡CH 2Inductively withdrawing (-I)Meta-directing (deactivating)

The fluorine atom at position 1 is an ortho-, para-directing deactivator. csbsju.edulibretexts.org Its strong inductive electron withdrawal deactivates the ring towards electrophilic attack, but its ability to donate a lone pair of electrons via resonance stabilizes the positive charge in the ortho and para intermediates. csbsju.edu The methyl group at position 3 is an ortho-, para-directing activator, enhancing the electron density of the ring through inductive effects and hyperconjugation. savemyexams.com The ethynyl group at position 2 is generally considered an electron-withdrawing and meta-directing deactivator.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which help to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group. The rate of SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The ethynyl group at the ortho position is electron-withdrawing and would help to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack. Conversely, the methyl group at the meta position is electron-donating and would have a deactivating effect.

Given these factors, nucleophilic aromatic substitution on this compound, with fluoride as the leaving group, is a plausible reaction pathway, particularly with strong nucleophiles. The electron-withdrawing ethynyl group at the ortho position is key to enabling this reactivity. Recent advancements have also demonstrated that nucleophilic aromatic substitution on unactivated fluoroarenes can be achieved through photoredox catalysis, which proceeds via a cation radical intermediate. nih.gov This method could potentially be applied to this compound, overcoming the deactivating effect of the methyl group.

Radical Pathways in the Transformation of this compound

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions can involve either the ethynyl group or the aromatic ring itself.

The ethynyl group is susceptible to radical additions. For instance, the radical-based hydrosilylation of 4-ethynyl-1-fluoro-3-methylbenzene, an isomer of the title compound, has been reported. nih.gov This suggests that the ethynyl moiety in this compound can similarly undergo radical additions.

Furthermore, the aromatic ring can be involved in radical reactions. Aryl radicals can be generated from aryl halides through various methods, including the use of radical initiators or photoredox catalysis. While specific studies on radical-mediated functionalization of the aromatic ring of this compound are not prevalent in the literature, general principles of radical chemistry suggest this as a potential avenue for derivatization. For example, the generation of a radical at a specific position on the ring could be followed by trapping with a suitable radical acceptor. The development of functional group transfer reagents has expanded the scope of radical-mediated difunctionalization of unsaturated systems. unibe.ch

Mechanistic studies on the trifluoromethylation of alkynes using copper complexes have shown the involvement of trifluoromethyl radicals. nih.gov Such radical species could potentially add to the ethynyl group of this compound or, under specific conditions, initiate reactions involving the aromatic ring.

Advanced Spectroscopic and Computational Characterization for Elucidating Structure Reactivity Relationships and Reaction Mechanisms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is a powerful tool for probing the intricate details of molecular structure and dynamics. For 2-Ethynyl-1-fluoro-3-methylbenzene, various NMR techniques offer a comprehensive picture of its atomic connectivity and the electronic influences of its functional groups.

Fluorine-19 (¹⁹F) NMR is particularly sensitive to the local electronic environment, making it an excellent probe for fluorinated organic molecules. biophysics.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the neighboring methyl and ethynyl (B1212043) groups. The sensitivity of ¹⁹F chemical shifts to the local environment allows for the detection of subtle changes in electron density that may occur during a chemical reaction. biophysics.orgnih.gov This technique is instrumental in studying reaction mechanisms, as changes in the fluorine resonance can indicate the formation of intermediates or transition states. biophysics.org The significant range of ¹⁹F chemical shifts provides better resolution compared to proton NMR, which is advantageous when studying complex reaction mixtures. biophysics.org

Computational studies can complement experimental ¹⁹F NMR data to provide a more profound understanding of the factors governing the chemical shifts. nih.gov For instance, electronic structure calculations can help rationalize anomalous chemical shift changes observed during reactions, such as those induced by protonation or other chemical transformations. nih.gov

TechniqueApplication to this compoundKey Insights
¹⁹F NMR SpectroscopyProbing the electronic environment of the fluorine atom.High sensitivity to changes in electron density, useful for mechanistic studies.

Multi-dimensional NMR techniques are crucial for unambiguously determining the structure of reaction intermediates and products. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks within a molecule. wikipedia.orgyoutube.com For this compound, COSY would reveal the connectivity between the aromatic protons and the methyl protons, helping to confirm the substitution pattern on the benzene (B151609) ring. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to establish long-range correlations between protons and carbons (typically 2-4 bonds). princeton.edunih.gov This is particularly valuable for identifying quaternary carbons and piecing together the carbon skeleton, especially when dealing with complex reaction products or intermediates. nih.gov For instance, an HMBC spectrum would show correlations between the ethynyl proton and the aromatic carbons, and between the methyl protons and their neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei. princeton.edu This is useful for determining the three-dimensional structure and conformation of molecules. In the context of reaction mechanisms, NOESY can help to identify the stereochemistry of products and intermediates.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY separates NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This "NMR chromatography" is highly effective for identifying individual components in a complex reaction mixture without the need for physical separation. nih.gov It can be used to distinguish between reactants, intermediates, and products, providing valuable insights into reaction kinetics and mechanisms. nih.gov

Multi-Dimensional NMR TechniquePrimary ApplicationInformation Gained for this compound Reactions
COSY¹H-¹H correlationConfirms proton coupling networks in reactants and products. wikipedia.org
HMBCLong-range ¹H-¹³C correlationElucidates carbon skeleton and connectivity of reaction intermediates. princeton.edunih.gov
NOESYThrough-space ¹H-¹H correlationDetermines stereochemistry and conformation of products. princeton.edu
DOSYSeparation by diffusion rateIdentifies different species in a reaction mixture. nih.gov

Vibrational Spectroscopy (IR and Raman) for Analysis of Bond Strengths and Conformational Isomerism

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are directly related to bond strengths and molecular geometry. ksu.edu.sauni-siegen.de

IR Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the ethynyl group (around 3300 cm⁻¹), the C≡C triple bond stretching (around 2100 cm⁻¹), C-F stretching, and various aromatic C-H and C=C vibrations. su.se Changes in the positions and intensities of these bands during a reaction can indicate the breaking and forming of bonds, providing evidence for a proposed reaction mechanism. su.se

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. ksu.edu.sa Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For example, the symmetric stretching of the C≡C bond in the ethynyl group would likely produce a strong Raman signal. This complementarity is crucial for a complete vibrational analysis.

Computational methods can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to investigate the presence of different conformational isomers. naturalspublishing.com

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Significance
Ethynyl C-H Stretch~3300~3300Indicates the presence of the terminal alkyne.
C≡C Stretch~2100~2100Monitors reactions involving the alkyne functionality.
C-F Stretch1100-1200VariableConfirms the presence of the fluorine substituent.

High-Resolution Mass Spectrometry for Reaction Pathway Confirmation and Intermediate Identification (beyond basic identification)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy. epfl.ch In the context of reaction mechanisms, HRMS can be used to identify and confirm the structures of transient intermediates and final products. acs.org Techniques like electrospray ionization (ESI) can be used to gently ionize molecules from solution, allowing for the detection of delicate intermediates that might not survive other ionization methods. epfl.chresearchgate.net By analyzing the fragmentation patterns of ions in the mass spectrometer (MS/MS experiments), it is possible to deduce the connectivity of atoms within a molecule, providing further evidence for a proposed structure. The detection of radical cations by ESI-MS can also provide insights into reaction mechanisms involving single-electron transfer steps. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Orbital Interactions and π-System Conjugation Studies

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net These techniques are particularly useful for studying molecules with conjugated π-systems, such as this compound.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the benzene ring and the conjugated ethynyl group. beilstein-journals.org The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. acs.org Changes in the UV-Vis spectrum during a reaction can indicate changes in the electronic structure of the molecule, such as the formation of conjugated intermediates or products. acs.org

Fluorescence Spectroscopy : Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. brunel.ac.uk This technique can provide information about the excited state properties of a molecule and can be used to study energy transfer processes. Fluorescence quenching studies can also provide insights into the interactions between the excited state of a molecule and other species in solution, which can be relevant for understanding photochemical reaction mechanisms. rsc.org

Theoretical calculations can be used to predict the electronic absorption and emission spectra, which can aid in the interpretation of experimental data and provide a deeper understanding of the electronic structure and transitions. beilstein-journals.org

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
UV-Vis SpectroscopyElectronic transitions (π-π*)Studies conjugation and electronic structure changes during reactions. beilstein-journals.orgacs.org
Fluorescence SpectroscopyExcited state properties and interactionsInvestigates photochemical reaction pathways and energy transfer. brunel.ac.ukrsc.org

Computational Chemistry and Theoretical Insights into 2 Ethynyl 1 Fluoro 3 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. acs.orgtind.io It is based on the principle that the energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost. acs.org For 2-ethynyl-1-fluoro-3-methylbenzene, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute its electronic properties.

The electronic character of this compound is defined by the interplay of its three substituents on the benzene (B151609) ring: the electron-withdrawing fluorine atom, the electron-donating methyl group, and the versatile ethynyl (B1212043) group which can act as both a π-acceptor and a weak π-donor. The fluorine atom, due to its high electronegativity, exerts a strong inductive effect, withdrawing electron density from the ring and stabilizing the molecular orbitals. nih.gov Conversely, the methyl group donates electron density via hyperconjugation, while the ethynyl group's π-system interacts with the aromatic π-system.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. science.gov

In this compound, the HOMO is expected to be a π-orbital distributed across the benzene ring and the ethynyl group. The LUMO is anticipated to be a π* anti-bonding orbital. The fluorine substituent stabilizes both the HOMO and LUMO levels, while the methyl group will slightly raise their energies. nih.govumons.ac.be DFT calculations allow for the visualization of these orbitals and the precise quantification of their energy levels. researchgate.net The HOMO-LUMO gap can be tuned by altering substituents; for instance, studies on similar donor-acceptor compounds show that the gap is highly sensitive to the electronic nature of the functional groups. nankai.edu.cnacs.org

Table 1: Representative Calculated Electronic Properties of Substituted Benzenes using DFT

This table presents illustrative data from DFT calculations on related aromatic compounds to show the expected trends in electronic properties. The values are representative and would vary based on the specific computational method and basis set used.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Toluene-6.51-1.105.41
Fluorobenzene-6.89-1.255.64
Phenylacetylene (B144264)-6.60-1.355.25
This compound (Estimated)-6.7 to -6.5-1.3 to -1.2~5.2 to 5.4

Note: Data is compiled and generalized from principles discussed in cited literature. nankai.edu.cnacs.orgresearchgate.netresearchgate.net The values for the target compound are estimations based on these principles.

Quantum Chemical Modeling of Reaction Transition States and Energy Barriers

Quantum chemical modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating their associated energy barriers. colab.ws For a molecule like this compound, a key synthetic route is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide. acs.org Computational studies using DFT can model the entire catalytic cycle of such reactions. researchgate.netnih.gov

The Sonogashira reaction mechanism typically involves several key steps:

Transmetalation: The acetylide, formed by the reaction of the terminal alkyne with a copper(I) co-catalyst and a base, is transferred to the palladium center. acs.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. researchgate.net

DFT calculations can map the potential energy surface for this entire process. By locating the transition state structures for each elementary step, the activation energy (energy barrier) can be computed. researchgate.netacs.org For instance, in the modeling of the reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition was identified as the rate-determining step with the highest energy barrier. researchgate.netresearchgate.net The presence of substituents on the aryl halide and the alkyne, such as the fluorine and methyl groups in the precursor to our target molecule, would influence these energy barriers through both steric and electronic effects. A fluorine atom, being electron-withdrawing, can affect the electron density at the reaction center, influencing the kinetics of the oxidative addition step.

Table 2: Illustrative Energy Barriers for Key Steps in a Model Sonogashira Coupling Reaction

This table shows representative Gibbs free energy of activation (ΔG‡) values for the reaction of bromobenzene with phenylacetylene, catalyzed by a palladium complex, as determined by DFT calculations. These values serve as an example of the kind of data obtained from such modeling.

Reaction StepTransition State (TS)ΔG‡ (kcal/mol) - Gas Phase
Oxidative AdditionTS (Oxidative Addition)21.5
TransmetalationTS (Transmetalation)0.1
Reductive EliminationTS (Reductive Elimination)15.7

Note: Data adapted from a computational study on the Sonogashira reaction using the B3LYP/cc-pVDZ method. researchgate.netresearchgate.net The values are specific to the model system studied and serve for illustrative purposes.

Aromaticity Analysis and Fluorine's Impact on Electron Density Distribution

Aromaticity is a fundamental concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. nih.gov While benzene is the archetypal aromatic compound, substitution significantly modulates its aromatic character. The aromaticity of this compound can be quantitatively assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring; a more negative NICS value indicates stronger aromaticity (a stronger diatropic ring current). acs.org

The fluorine atom has a particularly interesting and dual role in influencing aromaticity. Its strong electronegativity withdraws electron density from the benzene ring via the σ-bond (inductive effect), which tends to decrease the ring's π-delocalization and thus reduce its aromaticity. researchgate.net This effect is clearly observed in studies of fluorinated benzenes, where aromaticity generally decreases with an increasing number of fluorine substituents. acs.orgnih.gov

However, fluorine's lone pair electrons can also participate in conjugation with the ring's π-system (a mesomeric or resonance effect), donating electron density back into the ring. This donation creates new π-orbitals that are lower in energy, a concept that has been termed "fluoromaticity". acs.orgnih.gov Although the inductive effect is dominant, this resonance contribution partially counteracts the decrease in aromaticity and stabilizes the molecule. nih.gov The methyl group, being electron-donating, and the ethynyl group, with its own π-system, further complicate the electron density map. DFT calculations can produce electron density plots that visualize these combined effects, showing how the electron density is redistributed across the ring due to the specific substitution pattern.

Table 3: Representative NICS(1)zz Values for Fluorinated Benzenes

NICS(1)zz is a commonly used aromaticity index, calculated 1 Å above the ring center, focusing on the π-electron contribution. More negative values indicate greater aromaticity.

CompoundNICS(1)zz (ppm)% Aromaticity Reduction (vs. Benzene)
Benzene-33.90%
Fluorobenzene-32.54.1%
1,4-Difluorobenzene-31.37.7%
1,3,5-Trifluorobenzene-30.011.5%
Hexafluorobenzene-24.128.9%

Note: Data adapted from a comparative study on fluorinated benzenes. acs.org The values illustrate the general trend of decreasing aromaticity with increasing fluorination.

Conformational Analysis via Molecular Dynamics and DFT Studies

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid molecule like this compound, the main conformational degrees of freedom are the rotations around the single bonds connecting the methyl and ethynyl groups to the benzene ring.

DFT-based Potential Energy Surface (PES) scans are a common method for this analysis. In a PES scan, the geometry of the molecule is optimized while a specific dihedral angle (e.g., the angle defining the orientation of a methyl hydrogen relative to the ring plane) is systematically varied. This process maps out the energy of the molecule as a function of that rotation, allowing for the identification of energy minima (stable conformers) and rotational barriers. For the methyl group, a three-fold rotational barrier is expected, with staggered conformations being the most stable. The ethynyl group is cylindrically symmetric, so its rotation has a negligible energy barrier unless it interacts with adjacent groups.

While extensive molecular dynamics (MD) simulations, which simulate the movement of atoms over time, may not be necessary for such a small, rigid molecule in the gas phase, they can be valuable for studying its behavior in a condensed phase (solution or solid state). scirp.org MD simulations can reveal preferred intermolecular interactions, such as π-stacking between the aromatic rings of two molecules, which can influence the bulk properties of the material. nih.gov Studies on similar substituted phenylacetylenes have used these methods to understand how different functional groups direct intermolecular assembly. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be crucial for structure verification and interpretation of experimental spectra. materialsciencejournal.orglmu.edu DFT calculations can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: Quantum chemical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F). mdpi.com For fluorinated aromatic compounds, predicting ¹⁹F NMR spectra is especially valuable. researchgate.net Computational models can achieve high accuracy, often with deviations of less than 7 ppm from experimental values, which is sufficient to distinguish between different fluorine environments in a molecule. nih.gov To improve accuracy, the calculated absolute shielding values are often linearly scaled against a set of known compounds. researchgate.netnih.govacs.org

Vibrational (IR and Raman) Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule. orientjchem.org These calculated frequencies correspond to the fundamental vibrational modes, such as C-H stretches, C≡C triple bond stretches, C-F stretches, and various ring deformation modes. lmu.eduorientjchem.org Because DFT methods tend to overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental IR and Raman spectra. materialsciencejournal.org This allows for a detailed assignment of the peaks observed in an experimental spectrum.

Table 4: Characteristic IR Vibrational Frequencies and Their Predicted Ranges for Substituted Benzenes

This table provides a guide to the expected positions of key vibrational modes for a molecule like this compound, based on known ranges for substituted benzenes.

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Expected DFT (Scaled) Range (cm⁻¹)
Aromatic C-H StretchBenzene Ring3100 - 30003100 - 3000
Alkynyl C-H Stretch-C≡C-H~3300~3300
C≡C Triple Bond StretchEthynyl Group2140 - 21002140 - 2100
C-F StretchFluoro-aromatic1250 - 11001250 - 1100
Aromatic C=C StretchBenzene Ring1620 - 14501620 - 1450
CH₃ Asymmetric/Symmetric StretchMethyl Group2980 - 28602980 - 2860

Note: Data compiled from general spectroscopy resources and computational studies. materialsciencejournal.orgorientjchem.orglmu.eduorientjchem.org

Applications As a Strategic Building Block in Advanced Chemical Synthesis and Functional Materials

Precursor in the Synthesis of π-Conjugated Systems and Organic Semiconductors

The structure of 2-ethynyl-1-fluoro-3-methylbenzene is ideally suited for the construction of π-conjugated systems, which form the basis of organic semiconductor materials. researchgate.net The terminal alkyne (ethynyl group) is a key functional handle for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. smolecule.com This reaction allows for the polymerization of ethynyl-functionalized monomers with aryl halides to create highly conjugated poly(aryleneethynylene)s (PAEs). researchgate.net

The incorporation of fluorine into conjugated polymers is a well-established strategy for tuning their optoelectronic properties. researchgate.net The high electronegativity of fluorine generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This can enhance the material's stability against oxidative degradation and modify its charge injection/transport properties in electronic devices. researchgate.net

In a hypothetical polymerization, this compound could be reacted with a dihaloaromatic comonomer, such as 1,4-diiodobenzene, under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) to yield a fluorinated PAE. The methyl group provides steric bulk, which can influence the polymer's solubility and solid-state packing, potentially disrupting excessive aggregation to improve processability. The interplay of these groups allows for fine-tuning of the final material's properties. researchgate.netsigmaaldrich.com

Table 1: Potential Impact of Functional Groups in this compound on Polymer Properties

Functional Group Role in Polymer Synthesis & Properties
Ethynyl (B1212043) Group Enables polymerization via C-C cross-coupling reactions (e.g., Sonogashira) to form the conjugated backbone.
Fluoro Group Modulates electronic properties (lowers HOMO/LUMO levels), enhances oxidative stability, and can influence intermolecular packing through dipole-dipole or C–F···H interactions. researchgate.netrsc.org

| Methyl Group | Increases solubility of the resulting polymer in organic solvents and influences solid-state morphology by sterically hindering close packing. |

The resulting polymers are candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where precise control over energy levels and morphology is critical for device performance. researchgate.netgoogle.com

Scaffold for Ligand Design in Transition Metal Catalysis and Coordination Chemistry

In transition metal catalysis, ligands do more than just occupy space around a metal center; they are integral to the catalyst's activity, selectivity, and stability. rsc.org The design of sophisticated ligands with tunable electronic and steric properties is therefore crucial. This compound serves as a valuable scaffold for creating such ligands.

The terminal alkyne can be used in several ways:

Direct Coordination: The π-system of the alkyne can coordinate directly to a transition metal.

Alkynide Formation: Deprotonation of the terminal alkyne yields an alkynide, which can form strong σ-bonds with metal centers, creating organometallic complexes. researchgate.net

Click Chemistry: The ethynyl group is a perfect reaction partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. scispace.com This allows the covalent attachment of the fluoromethylphenyl scaffold to other coordinating moieties (like pyridines, phosphines, or N-heterocyclic carbenes) to form multidentate ligands. scispace.comunivaq.it

The fluorine and methyl substituents on the phenyl ring allow for systematic tuning of the ligand's properties. The electron-withdrawing fluorine atom can modulate the electron density at the metal center, influencing its catalytic activity. The methyl group provides steric hindrance near the coordination site, which can be exploited to control substrate approach and enhance selectivity in catalytic transformations. nih.gov For instance, a bidentate phosphine (B1218219) ligand could be synthesized from this compound, where the phenyl group's substitution pattern would directly influence the catalytic pocket.

Table 2: Hypothetical Ligand Synthesis Routes from this compound

Reaction Type Reagents Resulting Ligand Type
Sonogashira Coupling 2-iodopyridine Pyridyl-alkyne ligand
CuAAC "Click" Reaction Azido-functionalized phosphine 1,2,3-Triazole-phosphine ligand scispace.com

These tailored ligands could find use in a variety of catalytic processes, including cross-coupling reactions, hydrogenation, and polymerization. sioc-journal.cn

Role in the Construction of Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. scispace.com this compound possesses several features that make it an excellent building block for supramolecular architectures. The assembly process can be driven by a combination of interactions, including π-π stacking, hydrogen bonding, and halogen bonding. rsc.orgoup.com

The aromatic ring serves as a flat, rigid platform prone to π-π stacking interactions. The fluorine atom introduces the possibility of weaker, but highly directional, C–F···H or C–F···π interactions, which can guide the self-assembly process with high specificity. rsc.org Furthermore, the ethynyl group can act as a hydrogen bond donor.

More powerfully, the ethynyl group can be used to build larger, more complex tectons (building units) via synthesis before the self-assembly step. For example, Sonogashira coupling of this compound with pyridyl halides can produce linear or bent molecules designed to coordinate with metal ions. The subsequent addition of metal ions can drive the self-assembly of discrete, highly ordered three-dimensional structures like molecular cages or prisms through coordination-driven self-assembly. researchgate.netnih.gov The fluorine and methyl groups on the periphery of these large structures would then dictate their solubility and how they pack in the solid state.

Building Block for Fluoro-Organic Polymers and Advanced Macromolecular Structures

The demand for advanced polymers with tailored properties for specialty applications continues to grow. Fluoro-organic polymers are of particular interest due to their unique characteristics, including high thermal stability, chemical resistance, and specific electronic properties. researchgate.net

As a trifunctional monomer, this compound is a prime candidate for creating advanced macromolecular structures. Its utility extends beyond the linear PAEs described in section 6.1. The ethynyl group allows for its use in polymerization techniques that can create more complex architectures. For example, it can be used as a monomer in cyclotrimerization reactions to produce highly cross-linked, porous networks containing benzene (B151609) rings linked by the monomer unit. The resulting porous organic polymers (POPs) would have their pore surfaces decorated with fluorine and methyl groups, controlling the surface chemistry and potential for gas sorption or selective analyte binding.

Furthermore, this monomer can be incorporated into dendrimers or hyperbranched polymers. By reacting it with multifunctional core molecules, successive generations of branched structures can be built. The fluorine and methyl groups on the terminal surfaces of the dendrimer would control its solubility and interfacial properties.

Development of Novel Analytical Probes and Sensors (focus on synthetic routes and chemical design)

The design of chemical sensors often relies on molecules that exhibit a change in a measurable property, such as fluorescence, upon binding to a specific analyte. researchgate.net π-conjugated systems are frequently used as the core of fluorescent sensors due to their inherent luminescence. researchgate.net

This compound is a valuable starting material for the synthesis of such sensors. The synthetic strategy typically involves using the ethynyl group as a reactive handle to link the fluorinated phenyl core to other chemical entities. A common approach is the Sonogashira coupling or a "click" reaction to attach this building block to a known fluorophore on one side and a specific analyte recognition site (e.g., a crown ether for metal ions, or a specific peptide sequence) on the other. rsc.orgnih.gov

Design Principles for a Sensor based on this compound:

Fluorophore Core: The core of the sensor could be a larger π-conjugated system built using our molecule. The fluorine and methyl groups would help tune the photophysical properties (quantum yield, emission wavelength) of the sensor in its resting state. acs.org

Linker: The ethynyl group provides a rigid, conjugated linker to the recognition unit, ensuring that binding events can electronically influence the fluorophore.

Recognition Unit: This part of the sensor is designed to bind selectively to the target analyte.

Sensing Mechanism: Upon binding the analyte, the recognition unit would induce a change in the electronic structure of the conjugated system, leading to a change in fluorescence (e.g., quenching or enhancement), which can be measured. researchgate.net

For example, a sensor for a specific metal ion could be synthesized by coupling this compound to a bipyridine unit, which can chelate metals. The binding of the metal ion would alter the internal charge transfer (ICT) characteristics of the molecule, resulting in a detectable optical signal. researchgate.net

Emerging Research Directions and Future Prospects

Sustainable and Green Chemistry Approaches to the Synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. colab.wsrsc.orgsemanticscholar.org For a molecule like this compound, which is typically synthesized via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, several green chemistry strategies are being explored.

Key approaches include the use of water as a reaction solvent, which is a significant departure from the volatile organic solvents traditionally used. researchgate.net Research has demonstrated the feasibility of conducting C-H activation and hydrosilylation reactions for similar phenylacetylene (B144264) derivatives in aqueous media, suggesting a promising avenue for the synthesis of this compound. conicet.gov.ar Furthermore, developing solvent-free reaction conditions represents another important green alternative. rsc.org Energy efficiency is also a key consideration, with methods such as ultrasound or microwave-assisted synthesis offering potential for reduced reaction times and energy input compared to conventional heating. semanticscholar.org The development of recyclable catalysts, such as palladium nanoparticles immobilized on solid supports, is another critical area that aligns with green chemistry principles by simplifying product purification and reducing metal waste.

Table 1: Green Chemistry Strategies for Aryl Alkyne Synthesis

Strategy Description Potential Benefit for this compound Synthesis
Aqueous Media Using water as the primary solvent instead of volatile organic compounds (VOCs). researchgate.net Reduces environmental impact and flammability hazards.
Solvent-Free Reactions Conducting the synthesis without any solvent, often with neat reactants. rsc.org Eliminates solvent waste and simplifies purification.
Energy Efficiency Employing methods like microwave or ultrasonic irradiation to accelerate reactions. semanticscholar.org Lowers energy consumption and can increase product yields.

| Recyclable Catalysts | Using heterogeneous catalysts (e.g., metal nanoparticles on a support) that can be easily recovered and reused. colab.ws | Decreases cost and minimizes heavy metal contamination in products. |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. chemistryviews.orgacs.orgeuropa.eu These benefits are particularly relevant for the synthesis of functionalized alkynes like this compound.

The synthesis of this compound, likely involving a Sonogashira coupling, can be seamlessly translated into a flow process. A tubular flow reactor setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time. chemistryviews.org This level of control is crucial for optimizing yield and minimizing the formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling). acs.org Moreover, flow chemistry is inherently safer for potentially hazardous reactions, such as those involving energetic intermediates or highly exothermic processes. europa.eu The scalability of flow systems allows for a straightforward transition from laboratory-scale synthesis for research purposes to large-scale production for industrial applications without extensive re-optimization. chemistryviews.orgchinesechemsoc.orgresearchgate.net This makes flow chemistry a highly attractive methodology for the future manufacturing of this compound and its derivatives.

Exploration of Bio-Inspired Synthesis and Catalysis Utilizing Ethynyl-Fluorine Motifs

Nature's synthetic machinery, particularly enzymes, offers unparalleled selectivity and efficiency under mild, aqueous conditions. nih.gov While the direct biosynthesis of a synthetic molecule like this compound is not yet feasible, bio-inspired and biocatalytic approaches are an exciting frontier. Research into enzymatic fluorination and the manipulation of fluorinated compounds is rapidly advancing. nih.govmdpi.comthe-innovation.org

Fluorinases are enzymes capable of forming carbon-fluorine bonds from inorganic fluoride (B91410), and their study provides a blueprint for future biocatalyst design. mdpi.comnih.gov The prospect of engineering an enzyme or a multi-enzyme cascade to perform a regioselective fluorination on an aromatic precursor, followed by an enzymatically catalyzed C-C bond formation to introduce the ethynyl (B1212043) group, is a long-term goal. More immediate, photoenzymatic strategies are emerging that use light-activated enzymes to generate radicals from fluorinated building blocks, which can then be used in asymmetric synthesis. illinois.edu These methods could potentially be adapted to construct the fluorinated aromatic core of the target molecule with high stereocontrol, a task that is challenging for traditional chemical catalysis. illinois.edu

Advanced Derivatization for Potential Applications in Chemical Biology (focus on synthetic accessibility)

The terminal alkyne (ethynyl) group is a powerful functional handle for bioconjugation, a process that links a molecule to a biological entity such as a protein or a cell. nih.govru.nl The synthetic accessibility of the ethynyl group in this compound makes it an ideal candidate for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org

These reactions allow for the efficient and specific covalent attachment of the this compound moiety to biomolecules that have been pre-functionalized with an azide (B81097) group. nih.gov This opens up a vast range of potential applications in chemical biology:

Fluorescent Labeling: By attaching a fluorophore to the molecule, it can be used as a probe to visualize and track biological processes. nih.gov

Drug Delivery: The molecule could serve as a linker to attach a therapeutic agent to a targeting moiety, such as an antibody, to create antibody-drug conjugates.

Activity-Based Probes: The fluorinated phenyl ring can act as a recognition element for specific enzymes, and the alkyne can be used to "click" on a reporter tag after binding, allowing for the study of enzyme activity in complex biological systems.

The development of metal-free click reactions further enhances the synthetic accessibility for biological applications, as it avoids the potential toxicity associated with copper catalysts. nih.gov

Table 2: Bioconjugation Strategies for Alkyne-Functionalized Molecules

Reaction Description Key Features
CuAAC Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole. nih.gov High efficiency, mild conditions, high regioselectivity.
SPAAC Reaction between a strained cyclooctyne (B158145) and an azide without a metal catalyst. ru.nl Bioorthogonal (metal-free), suitable for living systems.

| Metal-Free Click | Reactions of activated alkynes with native biological groups like amines or thiols. nih.gov | Avoids pre-functionalization of the biotarget. |

Synergistic Approaches Combining Computational and Experimental Investigations for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of new reactions and catalysts. spbu.ru For the synthesis of this compound, this synergy is particularly valuable for optimizing the commonly used Sonogashira coupling reaction. acs.orgbohrium.com

Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanism of the catalytic cycle. bohrium.com This understanding allows researchers to:

Design Better Catalysts: Computational screening can identify ligands for the palladium catalyst that lower activation barriers, increase reaction rates, and prevent unwanted side reactions. libretexts.org This can lead to the development of catalysts that operate at lower temperatures or with lower catalyst loadings, aligning with green chemistry principles. acs.orgspbu.ru

Predict Reactivity: Models can predict how changes in substrates (e.g., different aryl halides) or reaction conditions (e.g., solvent, base) will affect the outcome of the reaction, reducing the amount of empirical trial-and-error experimentation needed.

Develop Novel Reactions: A deep mechanistic understanding, gained through computational studies, can inspire conceptually new approaches, such as the development of copper-free Sonogashira reactions that rely on a dual palladium catalyst system. acs.org

This synergistic loop—where computational predictions guide experimental work, and experimental results validate and refine computational models—accelerates the discovery of more efficient, selective, and sustainable synthetic routes to this compound and other valuable chemical compounds. researchgate.net

Q & A

Q. How can the synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene be optimized for reproducibility in academic laboratories?

Methodological Answer: A reliable synthesis route involves Sonogashira coupling between 1-fluoro-3-methyl-2-iodobenzene and trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in THF at 60°C .
  • Purification : Column chromatography (hexane:EtOAc 9:1) and validation via ¹⁹F NMR (δ ≈ -110 ppm) and GC-MS (m/z 148 [M⁺]) .
  • Safety : Use inert atmosphere (N₂/Ar) to prevent alkyne polymerization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : ¹H NMR (δ 3.1 ppm for methyl, δ 2.8 ppm for ethynyl proton), ¹³C NMR (δ 75–85 ppm for sp-hybridized carbons), and FT-IR (C≡C stretch ~2100 cm⁻¹) .
  • Purity assessment : GC-MS with electron ionization (EI) for fragmentation patterns or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling fluorinated ethynyl compounds?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks of volatile fluorides .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to alkyne flammability) .
  • Waste disposal : Neutralize residual fluorides with Ca(OH)₂ before aqueous disposal .

Advanced Research Questions

Q. How do substituent effects (fluoro, methyl, ethynyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the ortho position, enhancing Suzuki-Miyaura coupling efficiency. Methyl groups sterically hinder para positions .
  • Experimental design : Compare reaction rates with substituted aryl halides using kinetic studies (UV-Vis monitoring) .

Q. What computational methods can predict the compound’s interactions in catalytic systems?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model Pd-catalyzed coupling transition states .
  • Solvent effects : Include PCM (Polarizable Continuum Model) for THF or DMF environments .

Q. How can in-situ spectroscopic techniques resolve contradictory data on degradation pathways under oxidative conditions?

Methodological Answer:

  • Microspectroscopic imaging : Employ Raman spectroscopy (785 nm laser) to track C≡C bond cleavage in real-time .
  • Controlled oxidation : Use tert-butyl hydroperoxide (TBHP) in a flow reactor coupled with LC-MS for intermediate identification .

Q. What strategies address challenges in studying the compound’s adsorption on indoor surfaces (e.g., HVAC materials)?

Methodological Answer:

  • Surface characterization : AFM or XPS to analyze adsorption kinetics on stainless steel vs. polymer surfaces .
  • Environmental simulation : Use chamber studies with controlled humidity (30–70% RH) and VOC concentrations .

Q. How can isotopic labeling (e.g., ¹³C-ethynyl) clarify metabolic or environmental transformation pathways?

Methodological Answer:

  • Synthesis of labeled analog : Replace TMSA with ¹³C-acetylene in Sonogashira coupling .
  • Tracing studies : Use HRMS (Orbitrap) to detect ¹³C-labeled metabolites in microbial degradation assays .

Data Analysis & Interpretation

Q. How should researchers reconcile contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic testing : Measure solubility in 10+ solvents (e.g., DMSO, hexane, EtOH) via gravimetric analysis at 25°C .
  • QSAR modeling : Correlate solubility with Hansen solubility parameters (δD, δP, δH) using COSMOtherm .

Q. What experimental frameworks validate the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

  • Spectroscopic titration : UV-Vis or fluorescence quenching with Pd(II)/Cu(I) salts to determine binding constants .
  • X-ray crystallography : Co-crystallize with AgNO₃ to confirm η²-coordination of the ethynyl group .

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